molecular formula C14H16ClN3OS B1499905 N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide CAS No. 1065484-56-1

N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide

Cat. No. B1499905
CAS RN: 1065484-56-1
M. Wt: 309.8 g/mol
InChI Key: CXKZAOZFJLHKOV-UHFFFAOYSA-N
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Description

N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide, commonly known as BTCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTCP is a piperidine derivative that contains a benzothiazole ring and a chloroacetamide group. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

The exact mechanism of action of BTCP is not fully understood. However, it has been suggested that BTCP acts as a dopamine transporter inhibitor, which results in an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the antidepressant and anxiolytic effects of BTCP.
Biochemical and Physiological Effects:
BTCP has been shown to have various biochemical and physiological effects, including an increase in dopamine levels in the brain, which results in antidepressant and anxiolytic effects. It has also been shown to have antipsychotic effects, which make it a potential therapeutic agent for the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

BTCP has several advantages and limitations when used in lab experiments. One of the advantages is that it is a potent and selective dopamine transporter inhibitor, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations is that it has a short half-life, which makes it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for the study of BTCP. One of the future directions is to investigate its potential as a therapeutic agent for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Another future direction is to study its potential as a diagnostic tool for the detection of various diseases, including cancer. Furthermore, there is a need to investigate the long-term effects of BTCP in vivo and to develop more potent and selective dopamine transporter inhibitors.

Scientific Research Applications

BTCP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. BTCP has also been studied for its potential as a diagnostic tool for the detection of various diseases, including cancer.

properties

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c15-9-13(19)16-10-5-7-18(8-6-10)14-17-11-3-1-2-4-12(11)20-14/h1-4,10H,5-9H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKZAOZFJLHKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCl)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671444
Record name N-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide

CAS RN

1065484-56-1
Record name N-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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